molecular formula C7H5FINO2 B1291401 2-Amino-4-fluoro-5-iodobenzoic acid CAS No. 231278-08-3

2-Amino-4-fluoro-5-iodobenzoic acid

Cat. No.: B1291401
CAS No.: 231278-08-3
M. Wt: 281.02 g/mol
InChI Key: WQFNPHMSIVIAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-fluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-fluoro-5-iodobenzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of fluoro and iodo substituents through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can undergo reduction reactions to form various amine derivatives.

    Substitution: The fluoro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium iodide, potassium fluoride.

Major Products:

    Oxidation Products: Nitrobenzoic acids, nitrosobenzoic acids.

    Reduction Products: Aminobenzoic acids.

    Substitution Products: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

2-Amino-4-fluoro-5-iodobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-4-fluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the fluoro and iodo substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 2-Amino-5-iodobenzoic acid
  • 2-Fluoro-5-iodobenzoic acid
  • 2-Amino-4-bromo-5-iodobenzoic acid

Comparison: 2-Amino-4-fluoro-5-iodobenzoic acid is unique due to the presence of both fluoro and iodo substituents, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s stability and interaction with molecular targets, making it a valuable compound for various applications.

Biological Activity

2-Amino-4-fluoro-5-iodobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features an amino group, a fluoro group, and an iodo group attached to a benzoic acid framework. These substituents contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function.
  • Halogen Bonding : The fluoro and iodo substituents can participate in halogen bonding, which enhances binding affinity to specific receptors or enzymes.
  • Hydrophobic Interactions : The aromatic nature of the compound allows for hydrophobic interactions that can stabilize binding to lipid membranes or hydrophobic pockets in proteins .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of related compounds have demonstrated significant antiproliferative activities against human tumor cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. Similar compounds with halogenated substituents have shown promise in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways. This activity is crucial in conditions such as arthritis and other inflammatory diseases.

In Vitro Studies

In a study examining the effects of this compound on cell cycle dynamics, treatment led to an arrest in the G2/M phase in melanoma cells. This was associated with increased multipolar mitotic spindles, indicating potential disruption of normal cell division processes .

Structure-Activity Relationship (SAR)

The structural modifications of similar compounds have been studied to understand their biological activities better. For example, the introduction of different halogens or functional groups has been shown to affect the binding affinity and selectivity towards specific targets, highlighting the importance of molecular design in drug development .

Applications in Research and Industry

This compound serves various roles in scientific research and industry:

  • Biochemical Probes : It is investigated as a biochemical probe to study enzyme activity and receptor interactions.
  • Therapeutic Development : Its potential therapeutic properties are under exploration for applications in cancer treatment and anti-inflammatory therapies.
  • Synthetic Chemistry : The compound is utilized as an intermediate in the synthesis of more complex organic molecules, showcasing its versatility in chemical applications .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Features
This compoundAnticancer, anti-inflammatoryHalogenated structure
Methyl 2-Amino-4-fluoro-5-bromobenzoateAntiproliferativeSimilar structure with bromine
Methyl 2-Amino-4-chloro-5-iodobenzoatePotential anti-cancer propertiesChlorine substituent

Properties

IUPAC Name

2-amino-4-fluoro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFNPHMSIVIAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a vigorously stirred solution of dichloromethane (700 ml), methanol (320 ml), and 2-amino-4-fluoro-benzoic acid (33.35 grams, 215 mmoles) was added solid sodium hydrogencarbonate (110 grams, 1.31 moles) followed by portion addition of benzyltrimethyl ammonium dichloroiodate (82.5 grams, 237 mmoles). The mixture was allowed to stir for 48 hours. The mixture was filtered to remove the insolubles. The remaining solid residue was washed with 200 ml of dichloromethane. The filtrate was concentrated and redissolved in a one to one mixture of ethyl acetate (1 litre) and a 0.2 N solution of sodium hydroxide (1 litre), added to a 2 litre separatory funnel and extracted. The organic layer was washed with an additional 200 ml of water. The aqueous layers were combined and acidified with 2N hydrochloric acid. The resulting precipitate was collected by suction filtration, washed with water and dried under vacuum at 60° C. to yield 46.5 grams (77%) of the title compound. 1H NMR (400 MHz, DMSO-d6) δ: 8.04(d, 1H), 7.1(s, broad, 2H), 6.63(d, 1H). ESI-MS m/z 280 (M−1).
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700 mL
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33.35 g
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110 g
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320 mL
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82.5 g
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Yield
77%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.